molecular formula C8H16ClNO B13629383 3-(Methoxymethyl)-1-azaspiro[3.3]heptane hydrochloride

3-(Methoxymethyl)-1-azaspiro[3.3]heptane hydrochloride

Cat. No.: B13629383
M. Wt: 177.67 g/mol
InChI Key: SEZHXASYMHLRCK-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)-1-azaspiro[33]heptane hydrochloride is a spirocyclic compound that features a unique structural motif

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)-1-azaspiro[3.3]heptane hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a methoxymethyl-substituted precursor with a suitable azaspiro compound. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like ethanol, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)-1-azaspiro[3.3]heptane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(Methoxymethyl)-1-azaspiro[3.3]heptane hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)-1-azaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methoxymethyl)-1-azaspiro[3.3]heptane hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxymethyl group allows for unique interactions and reactivity compared to other spirocyclic compounds .

Biological Activity

3-(Methoxymethyl)-1-azaspiro[3.3]heptane hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic implications, drawing on various research studies and findings.

The compound can be synthesized through various chemical routes, often involving the condensation of specific starting materials followed by reduction and esterification processes. The general synthetic route includes:

  • Condensation : Reaction of a suitable aldehyde with an amine to form an intermediate.
  • Reduction : The intermediate is reduced to yield the target compound.
  • Esterification : The final step often involves the formation of an ester, which can enhance solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound's structure allows it to participate in hydrogen bonding and π-π interactions, which can modulate the activity of specific proteins involved in cellular processes.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological effects:

  • Anesthetic Properties : Similar compounds have been incorporated into anesthetic formulations, suggesting potential efficacy in pain management.
  • Antimicrobial Activity : Studies have shown that derivatives of azaspiro compounds can exhibit antimicrobial properties, which may extend to this compound.

Case Studies

  • Bioisosteric Replacement : A study demonstrated that 1-azaspiro[3.3]heptanes can serve as bioisosteres for piperidine in drug design, enhancing the activity of existing drugs like bupivacaine while maintaining safety profiles .
  • Cytotoxicity Assessments : In vitro tests revealed low cytotoxicity levels compared to other compounds, making it a candidate for further development in therapeutic applications .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructure CharacteristicsBiological Activity
1-Azaspiro[3.3]heptaneBioisostere of piperidineHigh anesthetic activity
Methyl (3S)-3-amino-4-(cyanophenyl)Antimicrobial potentialModerate cytotoxicity
Ethyl (3S)-3-amino-4-(cyanophenyl)Similar structure but different esterComparable bioactivity

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Inhibition Studies : The compound has shown promise in inhibiting specific enzyme pathways linked to disease processes, indicating potential therapeutic roles .
  • Safety Profile : Preliminary assessments suggest a favorable safety profile with minimal adverse effects on liver function .

Properties

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

IUPAC Name

3-(methoxymethyl)-1-azaspiro[3.3]heptane;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c1-10-6-7-5-9-8(7)3-2-4-8;/h7,9H,2-6H2,1H3;1H

InChI Key

SEZHXASYMHLRCK-UHFFFAOYSA-N

Canonical SMILES

COCC1CNC12CCC2.Cl

Origin of Product

United States

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